3-Fluoro-2-methyl-5-(trifluoromethyl)phenol
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Overview
Description
3-Fluoro-2-methyl-5-(trifluoromethyl)phenol is an organic compound characterized by the presence of both fluorine and trifluoromethyl groups attached to a phenol ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the trifluoromethylation of phenolic compounds using reagents such as trifluoromethyl iodide (CF3I) in the presence of a base . Another approach involves the use of trifluoromethyl sulfonates as intermediates, which can be further reacted with fluorinated phenols under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale trifluoromethylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-2-methyl-5-(trifluoromethyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding hydroxy derivatives.
Substitution: The fluorine and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives .
Scientific Research Applications
3-Fluoro-2-methyl-5-(trifluoromethyl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials with unique properties, such as increased thermal stability and resistance to degradation
Mechanism of Action
The mechanism of action of 3-Fluoro-2-methyl-5-(trifluoromethyl)phenol involves its interaction with specific molecular targets and pathways. The presence of fluorine and trifluoromethyl groups can enhance the compound’s binding affinity to certain enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways may vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-3-methyl-5-(trifluoromethyl)phenol
- 4-(trifluoromethyl)phenol
- 3-(trifluoromethyl)phenol
Uniqueness
3-Fluoro-2-methyl-5-(trifluoromethyl)phenol is unique due to the specific positioning of the fluorine and trifluoromethyl groups on the phenol ring. This unique arrangement can result in distinct chemical and biological properties compared to other similar compounds. For instance, the presence of both fluorine and trifluoromethyl groups can enhance the compound’s lipophilicity and metabolic stability, making it a valuable candidate for various applications .
Properties
Molecular Formula |
C8H6F4O |
---|---|
Molecular Weight |
194.13 g/mol |
IUPAC Name |
3-fluoro-2-methyl-5-(trifluoromethyl)phenol |
InChI |
InChI=1S/C8H6F4O/c1-4-6(9)2-5(3-7(4)13)8(10,11)12/h2-3,13H,1H3 |
InChI Key |
MGAIUGZQQBWWPY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1F)C(F)(F)F)O |
Origin of Product |
United States |
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